molecular formula C30H30ClN5O4S B107702 Fiduxosina clorhidrato CAS No. 208992-74-9

Fiduxosina clorhidrato

Número de catálogo B107702
Número CAS: 208992-74-9
Peso molecular: 592.1 g/mol
Clave InChI: OFPMGRPQOZABPO-GZJHNZOKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fiduxosin hydrochloride is characterized as an alpha(1)-adrenoceptor antagonist with a higher affinity for alpha(1A)- and alpha(1D)-adrenoceptors compared to alpha(1B)-adrenoceptors. This selectivity suggests that fiduxosin could have a superior clinical profile for the treatment of lower urinary tract symptoms, particularly those suggestive of benign prostatic obstruction. The studies reviewed here focus on the effects of fiduxosin on intraurethral pressure (IUP) and mean arterial pressure (MAP) in conscious dogs, as well as its pharmacokinetics in healthy male subjects .

Synthesis Analysis

The synthesis of fiduxosin hydrochloride is not explicitly detailed in the provided papers. However, the pharmacokinetic properties and the effects of food on the bioavailability of fiduxosin have been studied, indicating that the compound has been successfully synthesized and administered to both animal and human subjects for research purposes .

Molecular Structure Analysis

While the molecular structure of fiduxosin hydrochloride is not directly discussed in the provided papers, its classification as an alpha(1)-adrenoceptor antagonist implies a structure that allows it to selectively bind to alpha(1A)- and alpha(1D)-adrenoceptors. This selective binding is crucial for its therapeutic effects and its potential advantages over other treatments for lower urinary tract symptoms .

Chemical Reactions Analysis

The chemical reactions involving fiduxosin hydrochloride, such as its interaction with adrenoceptors, are central to its mechanism of action. The papers indicate that fiduxosin effectively blocks the pressor effects of phenylephrine (PE), an alpha(1)-agonist, on IUP and MAP, demonstrating its antagonistic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fiduxosin hydrochloride are inferred through pharmacokinetic studies. Fiduxosin exhibits dose-dependent antagonism of PE-induced IUP and MAP responses, with a higher selectivity for IUP effects, suggesting a favorable profile for treating urinary symptoms without significantly affecting arterial pressure. Food intake has been shown to significantly increase the bioavailability of fiduxosin, indicating that its absorption and metabolism are influenced by the presence of food in the gastrointestinal tract .

Aplicaciones Científicas De Investigación

Urología: Tratamiento de la hiperplasia prostática benigna

Fiduxosina clorhidrato ha sido estudiada por su posible uso en el tratamiento de la hiperplasia prostática benigna (HPB), una afección común en hombres de edad avanzada. Como antagonista de los α1-adrenorreceptores con mayor afinidad por los α1A- y α1D-adrenorreceptores, podría minimizar los efectos secundarios hipotensores al tiempo que se dirige eficazmente a los síntomas del tracto urinario inferior .

Farmacocinética: Absorción y distribución del fármaco

Se han realizado investigaciones sobre la farmacocinética de this compound, incluida su absorción y distribución en el organismo. Los estudios han demostrado que su farmacocinética es independiente de la dosis y no varía con el tiempo, lo que la convierte en una candidata estable para el desarrollo posterior de fármacos .

Afinidad molecular: Estudios de unión a receptores

This compound se ha evaluado por su afinidad de unión a varios adrenorreceptores. Exhibe una mayor afinidad por los α1A- y α1D-adrenorreceptores en comparación con los α1B-adrenorreceptores, lo que es significativo para su acción selectiva en el tratamiento de afecciones urológicas .

Desarrollo de fármacos: Ensayos clínicos e investigación

Aunque el desarrollo de this compound se ha interrumpido en ensayos clínicos de fase 2, los datos recopilados de estos estudios contribuyen a la comprensión de los antagonistas de los α1-adrenorreceptores y su potencial terapéutico .

Inhibición del eflujo de fármacos: Investigación sobre el cáncer

Existe una investigación emergente sobre el papel de this compound en el tratamiento del cáncer, particularmente en la superación de la resistencia a múltiples fármacos (MDR) mediante la inhibición del eflujo de fármacos en las células cancerosas. Esto podría potencialmente sensibilizar las células cancerosas a los fármacos quimioterapéuticos y reducir la tumorigenicidad .

Mecanismo De Acción

Target of Action

Fiduxosin hydrochloride is a potent α1-adrenoceptor antagonist, with a high affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) compared to α1b-adrenoceptors (24.9 nM) . These adrenoceptors are primarily involved in the contraction of smooth muscle, such as that found in the prostate and urinary tract .

Mode of Action

As an antagonist, Fiduxosin hydrochloride binds to α1a- and α1d-adrenoceptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade prevents the contraction of smooth muscle in the prostate and urinary tract, thereby relieving symptoms associated with conditions like benign prostatic hyperplasia .

Biochemical Pathways

Fiduxosin hydrochloride’s action primarily involves the neuroactive ligand-receptor interaction and vascular smooth muscle contraction pathways . By blocking α1a- and α1d-adrenoceptors, Fiduxosin hydrochloride disrupts the normal signaling pathways that lead to smooth muscle contraction. This results in relaxation of the smooth muscle in the prostate and urinary tract .

Pharmacokinetics

Fiduxosin hydrochloride exhibits dose-independent and time-invariant pharmacokinetics over a dose range of 30–120 mg/day under fasting conditions . At steady-state, the time to maximum plasma concentration (Tmax) ranges from 1.8-7.8 hours, and the apparent oral clearance (CL/F) and apparent volume of distribution (Vβ/F) ranges are 27.3–47.2 L h−1 and 846-1399L, respectively . The maximum plasma concentration (Cmax), minimum plasma concentration (Cmin), and area under the plasma concentration vs time curve from 0 to 24 h (AUC24) for days 7 and 14 are linearly proportional with dose over the 30–120 mg/day dose range and are unchanged from day 7 to day 14 .

Result of Action

The primary result of Fiduxosin hydrochloride’s action is the relaxation of smooth muscle in the prostate and urinary tract, which can alleviate symptoms associated with conditions like benign prostatic hyperplasia . Additionally, it has been suggested that Fiduxosin hydrochloride may have potential utility in overcoming multidrug resistance in cancer cells by affecting high drug efflux cancer cells (HDECC), which are believed to be selectively enriched with stem-like cancer cells .

Action Environment

The action of Fiduxosin hydrochloride can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetics of Fiduxosin hydrochloride . Furthermore, the drug’s efficacy can be influenced by the patient’s age, as the prevalence of conditions like benign prostatic hyperplasia increases with age . Therefore, the action, efficacy, and stability of Fiduxosin hydrochloride can vary depending on these and potentially other environmental factors.

Propiedades

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPMGRPQOZABPO-GZJHNZOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049013
Record name Fiduxosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208992-74-9
Record name Fiduxosin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiduxosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fiduxosin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIDUXOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fiduxosin hydrochloride
Reactant of Route 2
Fiduxosin hydrochloride
Reactant of Route 3
Fiduxosin hydrochloride
Reactant of Route 4
Reactant of Route 4
Fiduxosin hydrochloride
Reactant of Route 5
Fiduxosin hydrochloride
Reactant of Route 6
Fiduxosin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.